2-Bromo-5-(cyclopropylamino)pyrazine
CAS No.: 1159821-14-3
Cat. No.: VC15748251
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159821-14-3 |
|---|---|
| Molecular Formula | C7H8BrN3 |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 5-bromo-N-cyclopropylpyrazin-2-amine |
| Standard InChI | InChI=1S/C7H8BrN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
| Standard InChI Key | MEJZURLNWLFKQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=CN=C(C=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-bromo-5-(cyclopropylamino)pyrazine is C₇H₈BrN₃, with a molecular weight of 230.07 g/mol. The pyrazine ring serves as the central scaffold, with substituents influencing electronic distribution and intermolecular interactions. The bromine atom at the 2-position introduces steric bulk and electrophilic character, while the cyclopropylamino group at the 5-position contributes to conformational rigidity and potential hydrogen-bonding capabilities .
Key Physicochemical Parameters
Experimental and predicted physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-5-(cyclopropylamino)pyrazine
| Property | Value |
|---|---|
| Boiling Point | 306.6 ± 42.0 °C (Predicted) |
| Density | 1.771 ± 0.06 g/cm³ |
| pKa | 1.62 ± 0.10 (Predicted) |
The low pKa suggests weak acidity, likely attributable to the amine group on the cyclopropane ring. The high predicted boiling point and density align with trends observed in brominated heterocycles, which often exhibit strong intermolecular forces due to halogen bonding .
Synthesis and Preparation
Optimization Challenges
The PMC study on pyrazolo[1,5-a]pyrimidine inhibitors highlights the delicate balance required when modifying substituents like cyclopropylamino groups. For instance, replacing cyclopropyl with larger rings (e.g., cyclobutyl) can reduce solubility and potency, underscoring the importance of steric and electronic compatibility in synthetic design .
Pharmacological and Industrial Applications
Antineoplastic Applications
Patent CN108250191B identifies 3,5-disubstituted 2-amino-pyrazines as antineoplastic agents, with mechanisms potentially involving apoptosis induction or cell cycle disruption . The bromine atom in 2-bromo-5-(cyclopropylamino)pyrazine could enhance binding affinity to DNA or protein targets through halogen bonding, a feature exploited in chemotherapeutic agents like 5-bromouracil .
Future Directions and Research Gaps
Target Identification
High-throughput screening against kinase libraries could elucidate specific targets for 2-bromo-5-(cyclopropylamino)pyrazine. Molecular docking studies, guided by crystallographic data from analogs, may predict binding modes in CSNK2 or related kinases .
Solubility Enhancement
The compound’s low solubility (inferred from high density and predicted logP) poses formulation challenges. Prodrug strategies or salt formation—utilizing the amine’s basicity—could improve bioavailability, as demonstrated for similar therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume